Methyl 5-bromo-6-(trifluoromethyl)picolinate
Description
Methyl 5-bromo-6-(trifluoromethyl)picolinate is a halogenated picolinate ester featuring a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
Molecular Formula |
C8H5BrF3NO2 |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
methyl 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(9)6(13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
WWVAGHMUNXMNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes the use of bromine and a catalyst to introduce the bromine atom into the pyridine ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Methyl 5-bromo-6-(trifluoromethyl)picolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Table: Key Properties of Methyl 5-bromo-6-(trifluoromethyl)picolinate and Analogs
Key Findings
- Electronic Effects : The trifluoromethyl group in the target compound significantly increases electron-withdrawing character, enhancing stability and directing electrophilic substitution reactions compared to methyl or alkoxy analogs .
- Synthetic Flexibility: Bromine at the 5-position allows versatile functionalization, whereas chlorine or amino groups at adjacent positions alter reaction pathways and product yields .
- Biological Relevance : Pyridine and pyrimidine analogs with -CF₃ groups are prioritized in drug design for improved pharmacokinetics, as seen in patent applications for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
